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3-Amino-1-benzyl-1,4-dihydropyridin-4-one

Cat. No.: B7974161
M. Wt: 200.24 g/mol
InChI Key: ZHPXCXPSMUAHSL-UHFFFAOYSA-N
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Description

Contextualization within Dihydropyridinone Chemistry and Nitrogen Heterocycles

Nitrogen-containing heterocycles are cyclic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. pressbooks.pub These structures are fundamental building blocks in the chemical and life sciences, forming the core of a vast number of natural and synthetic molecules, including alkaloids, vitamins, and nucleic acids. mdpi.comnih.govrsc.org Statistically, over 85% of all biologically active compounds are heterocycles, with nitrogen-based rings being the most common. nih.gov An analysis of FDA-approved drugs revealed that approximately 59-60% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle, underscoring their immense significance in medicinal chemistry. rsc.orgmsesupplies.com Their prevalence is often attributed to their chemical stability and the ability of the nitrogen atoms to form hydrogen bonds, which is crucial for interactions with biological targets like DNA. nih.govrsc.org

Within this broad family, dihydropyridinones represent a specific class of nitrogen heterocycles that have garnered significant attention. uni.lu These compounds are structurally related to the 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system, which is the core reactive moiety in the NADH coenzyme, a vital player in biological redox reactions. wjpmr.comthepharmajournal.com The dihydropyridinone scaffold is recognized as a key constituent in many bioactive compounds and natural products. uni.lu The incorporation of a ketone functional group into the dihydropyridine (B1217469) ring, creating a dihydropyridin-4-one, modifies the electronic properties and reactivity of the molecule, opening up distinct avenues for chemical synthesis and biological application.

Historical Perspective on Substituted Dihydropyridinone Synthesis and Reactivity

The synthesis of substituted dihydropyridinone-like structures has a rich history, with foundational methods still influencing modern synthetic strategies. One of the most notable early methods is the Biginelli reaction, first reported by the Italian chemist Pietro Biginelli in 1893. nih.govnih.govijirt.org This is a three-component, one-pot condensation reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are structurally analogous to dihydropyridinones. nih.govnih.gov

The classical Biginelli reaction, however, often required harsh acidic conditions and long reaction times, and it typically resulted in low product yields, especially with substituted aldehydes. nih.govnih.gov These limitations spurred extensive research into modifying and improving the reaction. Over the decades, numerous protocols have been developed using a wide array of catalysts, including Lewis acids and Brønsted acids, as well as alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency and yield. nih.govorientjchem.org The development of multi-component reactions (MCRs) like the Biginelli reaction is of increasing importance because they offer economic and environmental advantages by reducing waste, time, and energy consumption compared to multi-step syntheses. nih.govnih.gov

Another cornerstone in the synthesis of these heterocycles is the Hantzsch dihydropyridine synthesis. wjpmr.comthepharmajournal.com While traditionally used for 1,4-dihydropyridines, variations of this reaction, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, have been adapted for creating a diverse library of related heterocyclic structures. wjpmr.comthepharmajournal.com

The reactivity of substituted dihydropyridinones and their 1,4-DHP relatives is largely dictated by the electron-rich C=C double bond within the ring. This feature allows the ring to act as an activated alkene or a dienophile in various cycloaddition reactions, providing a pathway to complex fused heterocyclic systems. nih.gov The substituents on the ring, such as those at the N1 position or around the double bond, play a critical role in tuning this reactivity.

Table 1: Selected Catalytic Systems for Biginelli-Type Reactions

Catalyst SystemAldehyde TypeConditionsYieldReference
Silicotungstic acid on Amberlyst-15Electron-poor aromaticSolventlessGood nih.gov
[Btto][p-TSA] (Ionic Liquid)Aromatic90 °C, 30 minGood nih.gov
Mercury(II) chlorideVariousMildExcellent orientjchem.org
H₂SO₄Aromatic80 °C, 1 hr (pH 5)81.7-91.9% jmchemsci.com
Glacial Acetic AcidAromaticReflux, 3 hrGood ijirt.org

Rationale for Academic Investigation of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one

The academic pursuit of this compound is driven by the unique combination of its structural features, each of which imparts specific chemical properties and potential for further investigation.

The Dihydropyridinone Core: The 1,4-dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, famously associated with calcium channel modulating activity. wjpmr.comresearchgate.net The dihydropyridinone variant retains this core but with modified electronics, making it a target for exploring new biological activities. nih.govnih.gov

The N-Benzyl Substituent: The group attached to the nitrogen atom at position 1 significantly influences the compound's properties. The benzyl (B1604629) group is a bulky, lipophilic substituent. Studies on related N-benzyl 1,4-dihydropyridines have shown that this group can affect the molecule's self-assembling properties and its orientation in biological systems. nih.govcsic.es Its presence provides a way to modulate the steric and electronic environment of the heterocyclic ring.

The 3-Amino Group: The amino group at the 3-position transforms the molecule into an enamine or enamine-like system. This functional group is a powerful tool for synthetic chemists, serving as a reactive handle for further molecular elaboration. It can act as a nucleophile or direct subsequent reactions. Furthermore, the introduction of an amino group can have a profound impact on biological activity, as demonstrated in related 6-amino-1,4-dihydropyridines, which have been investigated for neuroprotective effects. researchgate.net

The convergence of these three structural elements—a bioactive core, a modulating N-benzyl group, and a reactive amino handle—makes this compound a compelling target for academic research. Its synthesis and characterization provide a platform to study the interplay of these features and to create novel, more complex molecules.

Overview of Key Academic Research Domains and Potential Contributions

The investigation of this compound can contribute to several key domains of chemical science.

Synthetic Chemistry: A primary research area is the development of efficient and stereoselective synthetic routes to access this specific molecule and its derivatives. This involves optimizing reaction conditions and exploring novel catalytic systems. The compound itself can then be used as a versatile building block, utilizing the reactivity of the amino group and the dihydropyridinone ring to construct more elaborate molecular architectures. uni.lunih.gov

Medicinal Chemistry: Given the broad range of pharmacological activities associated with the dihydropyridine scaffold—including antihypertensive, anticancer, and antimicrobial properties—this compound represents a novel scaffold for drug discovery. thepharmajournal.comnih.govnih.gov Research would focus on synthesizing a library of analogues by modifying the benzyl group and substituting the amino group to establish structure-activity relationships (SAR) against various biological targets. The replacement of traditional ester groups at the 3- and 5-positions with functionalities like an amino group could potentially reduce cardiovascular side effects seen in classical 1,4-DHPs and introduce new biological profiles. nih.gov

Reactivity and Mechanistic Studies: The unique electronic nature of this compound invites fundamental studies into its chemical reactivity. Research could probe its behavior in reactions such as electrophilic substitutions, cycloadditions, and oxidations. nih.gov Understanding how the interplay between the N-benzyl group and the 3-amino group influences the reaction pathways of the dihydropyridinone ring can provide valuable insights for synthetic planning and the design of new chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B7974161 3-Amino-1-benzyl-1,4-dihydropyridin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-benzylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPXCXPSMUAHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)C(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis would typically involve disconnections at the C-N and C-C bonds that form the heterocyclic ring.

A primary disconnection would be across the amide bond and the enamine moiety, suggesting a multicomponent reaction strategy. This approach envisions the ring being formed from simpler building blocks in a single step. Key synthons, or synthetic equivalents, would include a benzylamine (B48309) derivative, a source for the C2 and C3 atoms (potentially a β-ketoester or equivalent), and a fragment for the C5 and C6 atoms. The benzyl (B1604629) group on the nitrogen atom suggests that N-benzylamine would be a logical starting material.

Another retrosynthetic approach might involve a stepwise cyclization. This could entail the initial formation of an acyclic precursor containing the necessary functionalities, followed by an intramolecular cyclization to form the dihydropyridinone ring. For instance, a Michael addition between an enamine and an appropriate acceptor, followed by cyclization, could be a viable route.

Multicomponent Reaction Strategies for Dihydropyridinone Core Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.gov These reactions are particularly well-suited for the synthesis of heterocyclic libraries, including dihydropyridinones. researchgate.net

Adaptations of the Hantzsch Reaction

The Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a classic MCR for the preparation of 1,4-dihydropyridines (DHPs). organic-chemistry.orgwikipedia.orgacs.orgchemtube3d.comthermofisher.cn The traditional reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.orgwikipedia.orgchemtube3d.com Adaptations of this reaction are a cornerstone for synthesizing a wide array of DHP derivatives. wikipedia.orgacs.orgchemrxiv.orgwjpmr.comchemrxiv.org

To synthesize a 3-amino substituted dihydropyridinone, modifications to the classical Hantzsch components are necessary. Instead of a β-ketoester that would lead to an ester group at the 3-position, a reactant that introduces an amino group is required. This could be achieved by using a β-ketonitrile or a related substrate. The use of a primary amine, such as benzylamine, in place of ammonia allows for the introduction of the N-benzyl substituent directly. nih.govacs.org The reaction mechanism generally proceeds through initial Knoevenagel condensation and enamine formation, followed by a Michael addition and subsequent cyclization and dehydration. acs.org The use of microwave irradiation has been shown to accelerate the reaction and improve yields in some Hantzsch-type syntheses. wikipedia.orgmdpi.com

Reactant TypeFunction in Hantzsch-type SynthesisExample for this compound
AldehydeProvides the C4 carbon and its substituentFormaldehyde or a suitable equivalent
β-Dicarbonyl Compound (x2)Forms the C2-C3 and C5-C6 bonds of the ringA β-ketoester and a β-aminocrotonate derivative
Nitrogen SourceProvides the N1 atom of the ringBenzylamine

Catalyst-Mediated Annulation Approaches

Catalyst-mediated annulation reactions provide a powerful and often stereocontrolled method for constructing the dihydropyridinone core. These reactions typically involve the formation of a six-membered ring through a formal cycloaddition or a cascade sequence of reactions.

Various catalysts, including both metal complexes and organocatalysts, have been employed. For instance, Lewis acids like Yb(OTf)₃ can promote one-pot syntheses of 1,4-dihydropyridines. researchgate.net N-Heterocyclic carbenes (NHCs) have also emerged as versatile catalysts for the annulation of enals and vinylogous amides to afford dihydropyridinones. acs.orgacs.orgresearchgate.net This method is advantageous as it often proceeds without the need for a nitrogen protecting group. acs.org The reaction mechanism can involve aza-Claisen rearrangements catalyzed by the NHC. acs.orgresearchgate.net

Another significant approach is the use of isothiourea catalysts in Michael addition-lactamization cascades. nih.govnih.gov This strategy has been successfully applied to synthesize a range of 3,5,6-substituted dihydropyridinones with high enantioselectivity. nih.govnih.gov The reaction of carboxylic acids or their derivatives with imines, mediated by the isothiourea catalyst, generates an ammonium (B1175870) enolate which then undergoes a cascade reaction to form the dihydropyridinone ring. nih.govrsc.org

Catalyst TypeReaction TypeKey Intermediates
N-Heterocyclic Carbene (NHC)Aza-Claisen AnnulationAcyl azolium, homoenolate
IsothioureaMichael Addition-LactamizationAmmonium enolate
Lewis Acids (e.g., Yb(OTf)₃)Hantzsch-type CondensationIminium ion, enamine
Chiral Phosphoric AcidsAsymmetric Biginelli-type ReactionAcyliminium ion

Enantioselective Synthesis and Stereocontrol in Dihydropyridinone Derivatives

The development of enantioselective methods for the synthesis of dihydropyridinones is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. youtube.com Stereocontrol can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.govrsc.org

Chiral Catalyst Development (e.g., Isothiourea Catalysis)

Chiral organocatalysis has revolutionized asymmetric synthesis. youtube.com In the context of dihydropyridinone synthesis, chiral isothioureas have proven to be highly effective catalysts. nih.govnih.govrsc.orgnih.govresearchgate.net For example, the isothiourea catalyst HyperBTM has been shown to be optimal for the enantioselective synthesis of trans-dihydropyridinones from carboxylic acids and saccharin-derived ketimines, achieving excellent levels of diastereo- and enantioselectivity. rsc.orgnih.gov

The catalyst, often a derivative of tetramisole, activates a carboxylic acid to form a chiral isothiouronium enolate. This intermediate then reacts with an electrophile, such as an imine, in a highly stereocontrolled manner. The choice of catalyst, solvent, and temperature can significantly influence the stereochemical outcome of the reaction. nih.gov

Chiral phosphoric acids have also been utilized as Brønsted acid catalysts in asymmetric Biginelli and Hantzsch-type reactions to produce enantiomerically enriched dihydropyrimidones and dihydropyridines. mdpi.combeilstein-journals.org These catalysts can activate the reactants and control the stereochemistry of the key bond-forming steps. mdpi.com

Chiral CatalystExampleTypical ee (%)
Isothiourea(-)-Tetramisole, HyperBTM>90
N-Heterocyclic Carbene (NHC)Chiral triazolium saltsGood to excellent
Phosphoric AcidBINOL-derived phosphoric acidsup to 97

Stereochemical Outcomes and Diastereoselectivity

In the synthesis of substituted dihydropyridinones, the creation of multiple stereocenters is common, leading to the possibility of diastereomers. Achieving high diastereoselectivity is a key challenge. In isothiourea-catalyzed reactions, for example, the formation of trans-dihydropyridinones is often favored, with diastereomeric ratios (dr) exceeding 95:5 in many cases. nih.gov

The relative and absolute stereochemistry of the product is determined by the geometry of the transition state, which is influenced by the chiral catalyst and the substrates. The development of predictive models for the stereochemical outcome is an active area of research. N-directed hydroboration is another synthetic tool that can be used to control stereochemistry in related piperidine (B6355638) systems, which can provide insights into controlling stereocenters in dihydropyridinone synthesis. nih.gov

Directed Functionalization and Derivatization of the Dihydropyridinone Scaffold

The unique arrangement of functional groups—a secondary amine at position 1, a primary amino group at position 3, and a carbonyl group at position 4—on the this compound molecule allows for a wide range of chemical modifications. These reactions enable the synthesis of a diverse library of compounds for further research.

Reactions at the Amino Group (e.g., Acylation, Alkylation, Condensation)

The primary amino group at the C-3 position is a key site for derivatization, allowing for the introduction of various substituents through several reaction types.

Acylation: The amino group can readily undergo acylation reactions. For instance, in a related system, the amino group of a tetrahydropyridine (B1245486) derivative was acylated using phenylcarbonyl chloride, leading to the formation of a stable amide. nih.gov This type of transformation is fundamental for creating peptidomimetic structures. nih.gov

Alkylation: Alkylation of the amino group can introduce new carbon-based side chains. Palladium-catalyzed alkylation of C(sp3)–H bonds using alkyl iodides or bromides has been demonstrated for the synthesis of unnatural α-amino acids, a technique that could be adapted for the dihydropyridinone scaffold. rsc.org

Condensation: Condensation reactions with aldehydes or ketones are a straightforward method to generate imine derivatives (Schiff bases). Research on related 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidines has shown that the 3-amino group can be condensed with various aromatic aldehydes.

Table 1: Examples of Reactions at the Amino Group on Related Scaffolds
Reaction TypeReagents and ConditionsProduct TypeReference
AcylationPhenylcarbonyl chlorideN-acylated tetrahydropyridine nih.gov
AlkylationAlkyl halides, Pd catalystN-alkylated amino acids rsc.org
CondensationAromatic aldehydesN-benzylidene imines

Transformations Involving the Carbonyl Group

The carbonyl group at the C-4 position offers another avenue for structural modification, primarily through reduction or conversion to other functional groups. While the 1,4-dihydropyrazine (B12976148) nucleus is stabilized by electron-withdrawing groups like esters, transformations are possible. sjsu.edu

Reduction: The carbonyl group of dihydropyridinones can be reduced to a hydroxyl group. 1,4-DHPs are known to reduce conjugated carbonyls. mdpi.com Chiral-bridged 1,4-dihydropyridines have been specifically studied for their ability to reduce activated carbonyl compounds. acs.org

Thionation: The carbonyl can be converted to a thiocarbonyl group. Studies on analogous dihydropyrazine (B8608421) systems have shown that thionation can be achieved using reagents like phosphorus pentasulfide in pyridine. sjsu.edu This modification significantly alters the electronic properties of the molecule. sjsu.edu

Modification of the Benzyl Substituent

The N-benzyl group is not merely a placeholder and can be either removed to allow for further functionalization at the nitrogen or modified on its aromatic ring.

Debenzylation: Removal of the benzyl group is a common strategy in heterocyclic chemistry to deprotect the nitrogen atom for subsequent reactions. This can often be achieved through catalytic hydrogenation.

Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halo, alkyl groups). The electronic properties of these substituents can, in turn, influence the reactivity of the entire dihydropyridinone system.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of dihydropyridine (B1217469) derivatives has been a fertile ground for the application of green chemistry principles, focusing on reducing solvent waste and employing recyclable catalysts. frontiersin.org

Solvent-Free and Aqueous Medium Reactions

Moving away from traditional organic solvents is a key goal of green chemistry.

Solvent-Free Synthesis: The Hantzsch reaction, a classic method for synthesizing DHPs, has been successfully adapted to solvent-free conditions. semanticscholar.orgnih.gov These reactions, often aided by catalysts like zinc chloride or simply by ultrasound irradiation, can produce high yields of 1,4-dihydropyridines. semanticscholar.orgnih.gov For example, the condensation of aldehydes, ethyl acetoacetate, and ammonium acetate (B1210297) proceeds in 82-99% yields under ultrasound without any solvent or catalyst. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent. The synthesis of 1,4-dihydropyridines has been achieved in aqueous micellar solutions. organic-chemistry.org In one instance, a multicomponent reaction catalyzed by copper-doped zinc oxide nanocrystalline powder was effectively carried out in water at 100 °C. nih.gov

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, Nanoparticles)

Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

Metal-Organic Frameworks (MOFs): MOFs have been explored as catalysts for the synthesis of related dihydropyrimidinones. nih.gov For example, Cr-based MOFs containing both Lewis and Brønsted acid sites have shown high catalytic activity under solvent-less conditions. nih.gov Erbium and Terbium-based MOFs have also been used as heterogeneous Lewis acid catalysts in related syntheses. researchgate.net

Nanoparticles: A wide variety of nanoparticles have been employed as efficient catalysts for DHP synthesis. These include magnetic nanoparticles (e.g., NiCoFe2O4, CuFe2O4), which allow for easy separation using a magnet. oiccpress.commdpi.com Other examples include zinc oxide nanoparticles, often doped with other metals like copper or loaded with aluminum chloride, which have been used under solvent-free conditions or in water. nih.govscirp.orgrsc.org The high surface area and tunable properties of these nanocatalysts often lead to excellent yields in short reaction times. frontiersin.orgresearchgate.net

Table 2: Examples of Green Catalytic Systems for Dihydropyridine Synthesis
Catalyst TypeSpecific CatalystReaction ConditionsKey AdvantageReference
NanoparticlesZnO NanoparticlesSolvent-free, 110 °CHeterogeneous Lewis acid catalyst nih.gov
NanoparticlesCu-doped ZnOWater, 100 °CAqueous medium reaction nih.gov
NanoparticlesPolyindole TiO2Solvent-free, ambient temp.Recyclable, mild conditions scirp.org
NanoparticlesAlCl3@ZnOSolvent-free, ambient temp.Highly efficient, environmentally friendly rsc.org
Magnetic NanoparticlesNiCoFe2O4Solvent-free, heatingMagnetically recoverable and reusable oiccpress.com
Metal-Organic FrameworksCr-based MOFSolvent-lessBifunctional Lewis/Brønsted acid sites nih.gov
Metal-Organic FrameworksEr-MOFNot specifiedHeterogeneous Lewis acid catalyst researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would be required for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation and Chemical Shifts

While specific experimental data for 3-Amino-1-benzyl-1,4-dihydropyridin-4-one is not available in the cited public literature, a hypothetical analysis based on known chemical shift ranges for similar 1,4-dihydropyridine (B1200194) derivatives allows for a predicted spectrum. nih.govnih.govtandfonline.comijrcs.org

The ¹H NMR spectrum is expected to show distinct signals for the protons on the dihydropyridine (B1217469) ring, the benzyl (B1604629) group, and the amino group. The benzylic methylene (B1212753) (CH₂) protons would likely appear as a singlet, while the protons on the phenyl ring would present as multiplets in the aromatic region. nih.gov The protons on the dihydropyridine ring would have characteristic shifts, and the NH₂ protons would likely be a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon (C=O) at the 4-position would be found significantly downfield. Carbons of the benzyl group and the dihydropyridine ring would appear in the aromatic and aliphatic regions, respectively.

¹⁵N NMR, though less common, would provide direct information about the nitrogen environments of the dihydropyridine ring nitrogen and the amino group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-26.5 - 7.5Doublet
H-54.5 - 5.5Multiplet
H-66.5 - 7.5Doublet
-NH₂4.0 - 6.0Broad Singlet
-CH₂- (Benzyl)4.5 - 5.5Singlet
Aromatic-H (Benzyl)7.0 - 7.5Multiplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2140 - 150
C-3120 - 130
C-4180 - 190
C-590 - 100
C-6140 - 150
-CH₂- (Benzyl)50 - 60
Aromatic-C (Benzyl)125 - 140

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the predicted signals and confirm the molecular structure, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the dihydropyridine ring (H-5 and H-6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the benzylic CH₂ protons to the dihydropyridine ring nitrogen and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation and stereochemistry. For example, it could show through-space interactions between the benzylic protons and protons on the dihydropyridine ring.

Solid-State NMR for Conformational Analysis and Crystal Polymorphism (if applicable)

In the absence of single crystals suitable for X-ray diffraction, or to study the compound in its solid, powdered form, solid-state NMR (ssNMR) would be a valuable technique. It can provide information on the molecular conformation and packing in the solid state. Furthermore, if the compound can exist in different crystalline forms (polymorphism), ssNMR is a powerful tool to distinguish between these polymorphs, as they would give rise to different spectra due to the different local environments of the nuclei.

X-ray Crystallography for Molecular Geometry and Absolute Configuration

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal.

Single Crystal X-ray Diffraction Studies

A successful single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This data would confirm the planarity or puckering of the dihydropyridine ring and the precise orientation of the benzyl and amino substituents. The results would provide the absolute configuration of the molecule in the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
β (°)Data not available
Volume (ų)Data not available
Z4

Crystal Packing and Intermolecular Interactions Analysis

The analysis of the crystal structure would also reveal how the molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds and π-π stacking. It would be expected that the amino group (N-H) and the carbonyl group (C=O) would participate in hydrogen bonding, forming chains or networks that stabilize the crystal structure. The benzyl groups' aromatic rings could also engage in π-π stacking interactions with neighboring molecules. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding interactions within the "this compound" molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a compound provides a characteristic fingerprint based on the absorption of infrared radiation. For 1,4-dihydropyridine (1,4-DHP) derivatives, specific absorption bands are anticipated. researchgate.netnih.gov In the case of "this compound," the key functional groups—amine (NH₂), ketone (C=O), alkene (C=C), and the aromatic benzyl group—will exhibit distinct absorption peaks.

The N-H stretching vibrations of the primary amino group are expected to appear as a pair of bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the conjugated ketone in the dihydropyridine ring is a strong, prominent band typically found between 1650-1600 cm⁻¹. nih.gov The C=C stretching vibration within the dihydropyridine ring will also be present in this region, often coupled with the C=O stretch. Aromatic C-H stretching from the benzyl group is anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the benzyl CH₂ group and the dihydropyridine ring will appear just below 3000 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Stretching3400 - 3200Medium
Aromatic C-HStretching3100 - 3000Medium-Weak
Aliphatic C-HStretching3000 - 2850Medium
Ketone (C=O)Stretching1650 - 1600Strong
Alkene (C=C)Stretching1640 - 1600Medium-Variable
Amine (N-H)Bending1650 - 1580Medium-Strong
Aromatic C=CStretching1600, 1475Medium-Weak

Raman Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), allowing for the determination of the exact molecular formula from the measured mass. nih.gov

For "this compound" (Molecular Formula: C₁₂H₁₃N₂O), the expected exact mass can be calculated with high precision. An HRMS analysis, often coupled with a liquid chromatography system (LC-HRMS), would aim to detect the protonated molecule [M+H]⁺ in positive ion mode. nih.gov

The technique also provides structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation), a series of daughter ions are produced. The masses of these fragments provide a roadmap for piecing the molecule's structure together. A characteristic fragmentation pathway for this compound would likely involve the loss of the benzyl group (C₇H₇, 91 Da) due to the cleavage of the benzylic C-N bond, a common and stable fragmentation for N-benzyl compounds.

Interactive Data Table: HRMS Data for C₁₂H₁₃N₂O

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₂H₁₃N₂O201.1028
[M+H]⁺C₁₂H₁₄N₂O⁺202.1106
[M+Na]⁺C₁₂H₁₃N₂ONa⁺224.0925

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. libretexts.orgwikipedia.org These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. ntu.edu.sgjascoinc.com A non-zero signal is only observed for substances that are optically active, meaning they possess a non-superimposable mirror image (enantiomers). libretexts.org

The applicability of these techniques to "this compound" is dependent on its molecular structure. As named, the compound does not possess an inherent chiral center. The C4 carbon is part of a carbonyl group (sp² hybridized) and is achiral. Therefore, in its standard form, "this compound" would not exhibit a CD or ORD spectrum.

However, if a substituent were introduced at a position that creates a stereocenter, or if the molecule were part of a larger, chiral assembly, then chiroptical spectroscopy would become a vital tool. For instance, some 1,4-dihydropyridine derivatives are intentionally synthesized as single enantiomers to study their specific biological interactions. nih.gov In such cases, CD spectroscopy would be used to:

Confirm the chiral nature of the synthesized compound.

Determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other.

Investigate conformational changes in solution.

Since the parent compound is achiral, no chiroptical data is presented.

Chemical Reactivity and Mechanistic Pathways

Redox Chemistry of the Dihydropyridinone Core

The 1,4-dihydropyridine (B1200194) scaffold is well-known for its redox activity, acting as a synthetic analogue of the biological reducing agent NADH. wikipedia.orgnih.gov The presence of the 4-oxo group and the 3-amino group in 3-Amino-1-benzyl-1,4-dihydropyridin-4-one significantly modulates this inherent reactivity.

Oxidation Pathways to Pyridinone Derivatives

A primary reaction of 1,4-dihydropyridines is their oxidation to the corresponding aromatic pyridine (B92270) derivatives. wikipedia.orgnih.gov For this compound, this would result in the formation of 3-Amino-1-benzyl-pyridin-4(1H)-one. This aromatization is a thermodynamically favorable process. nih.gov

Single-electron transfer: An electrophilic agent can induce a one-electron transfer from the dihydropyridinone, forming a cation-radical. researchgate.net

Deprotonation: The resulting cation-radical can then be deprotonated to form a neutral free-radical. researchgate.net

Second oxidation: A subsequent one-electron transfer results in a heteroaromatized cation. researchgate.net

Final deprotonation: The final step is the deprotonation of this cation to yield the stable, neutral pyridinone product. researchgate.net

The electrochemical oxidation of various 1,4-dihydropyridine derivatives has been studied, revealing that the oxidation potentials are influenced by the substituents on the ring. researchgate.net Cationic 1,4-DHP amphiphiles have shown antiradical activity, which is linked to their oxidation. researchgate.net Quantum chemical studies have modeled the oxidation process of 1,4-dihydropyridines, indicating that the potential of the first one-electron transfer is dependent on the theoretical method and the environmental model used in the calculations. researchgate.netresearchgate.net

The thermal stability and degradation of 1,4-dihydropyridine derivatives have also been investigated. In the presence of humidity, some derivatives undergo thermal degradation, leading to aromatization. nih.govresearchgate.netscispace.com

Reduction Processes and Hydride Transfer Mechanisms (e.g., biomimetic reductions)

1,4-Dihydropyridines are recognized for their ability to act as hydride donors, mimicking the function of NADH in biological systems. rsc.orgcapes.gov.brnih.govnih.govnih.gov This reactivity is central to their use in biomimetic reductions of various functional groups. The hydride-donating ability is influenced by the substituents on the dihydropyridine (B1217469) ring. rsc.orgnih.govnih.gov

The mechanism of hydride transfer from 1,4-dihydropyridines has been a subject of extensive study. While a direct, one-step hydride transfer is a commonly accepted mechanism, alternative pathways have been proposed. nih.gov These can involve a sequence of single-electron transfer followed by hydrogen atom transfer. The nature of the substrate and the reaction conditions often determine the operative mechanism.

Computational studies have been employed to investigate the transition states of these hydride transfer reactions. acs.org The thermodynamics and kinetics of hydride transfer from different dihydropyridine isomers have been compared, revealing that thermodynamically favorable structures are not always kinetically favorable. nih.govnih.govmdpi.com The actual hydride-donating ability is described by thermo-kinetic parameters which consider both the thermodynamic driving force and the kinetic intrinsic barrier. nih.govmdpi.com

The formation of 1,4-dihydropyridine anions under basic conditions can generate potent single-electron photoreductants. acs.orgnih.govnih.gov These excited state anions are highly reducing and can participate in a variety of chemical transformations. acs.orgnih.gov

Nucleophilic and Electrophilic Reactivity of the Dihydropyridinone Ring

The dihydropyridinone ring in this compound possesses both nucleophilic and electrophilic character. The enamine-like system, enhanced by the electron-donating 3-amino group, imparts nucleophilicity to the C5 position. Conversely, the conjugated carbonyl group at C4 can render the C2 and C6 positions susceptible to nucleophilic attack, although this is less common than reactions at the C5 position.

The nitrogen atom of the 3-amino group also possesses nucleophilic character and can participate in reactions such as acylation or alkylation, depending on the reaction conditions.

Pericyclic Reactions and Cycloadditions Involving the Dihydropyridinone System

The diene system within the 1,4-dihydropyridinone core can potentially participate in pericyclic reactions, most notably cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.orgyoutube.comyoutube.com In this context, the dihydropyridinone could act as the diene component.

However, the reactivity of 1,4-dihydropyridines in Diels-Alder reactions can be complex. The electronic nature of the dihydropyridine and the dienophile are crucial. In some cases, 1,4-dihydropyridines can act as electron-rich dienophiles in formal [4+2] cycloadditions. nih.gov The participation of dihydropyridines in cycloaddition reactions can also lead to the formation of various heterocyclic systems, including formal [2+2] cycloaddition products. nih.gov

Lewis acid catalysis can be employed to promote cycloadditions of dihydropyridines with other unsaturated systems. rsc.org Furthermore, some dihydropyridine derivatives can undergo [2π+2σ] cycloaddition reactions. rsc.org

Reaction Kinetics and Thermodynamic Analysis of Transformations

The kinetics of the reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, and the temperature. For instance, the rate of oxidation will depend on the strength of the oxidizing agent.

Thermodynamic analysis provides insight into the stability of the molecule and the feasibility of its transformations. The oxidation to the corresponding pyridinone is a thermodynamically favorable process due to the formation of a stable aromatic ring. nih.gov The thermodynamic parameters for hydride transfer from 1,4-dihydropyridines have been studied to understand their reducing capabilities. rsc.orgnih.govnih.govmdpi.com These studies often compare the Gibbs free energy of reaction (ΔG°) and the activation free energy (ΔG‡) for different derivatives.

The thermal stability of various 1,4-dihydropyridine derivatives has been assessed, with studies indicating that decomposition can occur via first-order kinetics, particularly in the presence of humidity. nih.govresearchgate.netscispace.com

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a detailed understanding of the reaction mechanisms of this compound. Spectroscopic techniques and computational methods are valuable tools in this regard.

In oxidation reactions, radical cations and neutral radicals are key intermediates. researchgate.netresearchgate.net For Hantzsch 1,4-dihydropyridines, the corresponding dihydropyridine anion has been identified as an intermediate in oxidation reactions initiated by superoxide. nih.gov The intermediates in the Hantzsch synthesis of 1,4-dihydropyridines have been studied using on-line mass spectral analysis, allowing for the characterization of the reaction progress over time. rsc.org

Computational studies have been instrumental in modeling the transition states of various reactions involving 1,4-dihydropyridines. For instance, the transition states for hydride transfer reactions have been calculated to elucidate the mechanism and stereochemical outcomes. acs.orgrice.edu These calculations can help distinguish between concerted and stepwise pathways.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular geometry, and energy.

No specific Density Functional Theory (DFT) studies on the conformational preferences and energetics of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one have been reported.

However, DFT is a widely used method for this class of compounds to determine the most stable three-dimensional arrangement of atoms (conformations) and their relative energies. nih.govnih.gov For a molecule like this compound, key conformational features would include the puckering of the dihydropyridine (B1217469) ring and the orientation of the benzyl (B1604629) and amino substituents. The DHP ring typically adopts a flattened boat or boat-like conformation. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p), can be employed to optimize the geometry of different possible conformers and calculate their energies to identify the most stable structures. nih.govresearchgate.net These calculations are vital as the conformation can significantly influence the molecule's biological activity and reactivity. For instance, DFT has been used to select suitable reactants to increase reaction yields in the synthesis of DHP derivatives. nih.gov

Illustrative Data Table: Conformational Analysis of a Generic Dihydropyridine Derivative

Conformer Dihedral Angle (C2-N1-C6-C5) Relative Energy (kcal/mol)
Boat 25.3° 0.00
Planar 0.5° +5.2
Twisted Boat 15.1° +2.1

Note: This table is for illustrative purposes to show typical data from a DFT conformational analysis and does not represent actual data for this compound.

There is no specific literature on the use of ab initio methods for predicting the spectroscopic parameters of this compound.

Ab initio (from first principles) methods are computationally intensive but highly accurate approaches for predicting spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). rsc.orgucl.ac.uk These methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to calculate the electronic structure and properties of a molecule without empirical parameters. researchgate.netnih.gov For this compound, ab initio calculations could predict its ¹H and ¹³C NMR spectra, which are crucial for its structural characterization. Similarly, calculated vibrational spectra can be compared with experimental IR and Raman data to confirm the molecular structure and identify characteristic vibrational modes. rsc.org High-level ab initio computations are also performed to characterize reaction mechanisms. researchgate.netchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Specific Frontier Molecular Orbital (FMO) analysis for this compound has not been documented in scientific literature.

FMO theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com For a DHP derivative, the energy and distribution of the HOMO and LUMO can predict its reactivity in various chemical reactions, including its potential as a reducing agent. nih.gov For instance, the HOMO would likely be localized on the electron-rich dihydropyridine ring and the amino group, indicating these are sites for electrophilic attack. The LUMO's location would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is also an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Illustrative Data Table: FMO Analysis of a Generic DHP Derivative

Molecular Orbital Energy (eV) Primary Atomic Contribution
HOMO -5.8 N1, C2, C3, C5, C6 (Ring)
LUMO -1.2 C4, O (Carbonyl)
HOMO-LUMO Gap 4.6 -

Note: This table contains example data to illustrate FMO analysis and is not based on actual calculations for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

While general reaction mechanisms for DHPs have been studied, there are no specific computational studies on the reaction mechanisms involving this compound.

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. researchgate.net This information is key to understanding how a reaction proceeds and what factors influence its rate and outcome. For DHPs, which are known for their role in hydride transfer reactions, computational studies can distinguish between different possible mechanisms, such as a one-step direct transfer or a multi-step process involving electron and proton transfers. researchgate.netchemrxiv.org Using methods like DFT, researchers can model the entire reaction coordinate, locate the transition state structure, and calculate the activation energy barrier. rsc.org This has been applied to understand the stereochemistry and the effect of solvents on reactions of DHP derivatives. researchgate.netchemrxiv.org

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

No molecular dynamics simulation studies have been published specifically for this compound.

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational dynamics and interactions with the solvent. tandfonline.comnih.govyoutube.com An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how this affects the compound's conformational flexibility. youtube.com This is particularly important for understanding the behavior of the molecule in a biological environment. MD simulations are also used to study the stability of a ligand when bound to a protein, a common application for DHP derivatives which are known to interact with biological targets like calcium channels. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Intrinsic Chemical Attributes

There are no QSPR modeling studies available that are specific to this compound.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of a group of compounds with their observed chemical properties. nih.govresearchgate.netnih.gov For a class of compounds like DHPs, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time based on calculated molecular descriptors. These descriptors can encode constitutional, topological, geometrical, and electronic features of the molecules. nih.gov While often used for biological activity (QSAR), QSPR focuses on intrinsic chemical or physical properties. nih.govntnu.no Such models are valuable in the early stages of chemical research for screening and prioritizing compounds with desired attributes. researchgate.netnih.gov

Molecular Interactions and Mechanistic Biological Investigations

Mechanistic Studies of Molecular Target Binding (e.g., enzyme active sites, receptor pockets)

Derivatives of the 1,4-dihydropyridine (B1200194) scaffold are known to bind to a diverse array of molecular targets, including enzymes and receptors, modulating their function through various mechanisms.

The 1,4-dihydropyridine nucleus is a versatile scaffold for designing enzyme modulators. DHP derivatives have been identified as inhibitors of several enzyme classes, including kinases and efflux pump proteins, and as activators of others.

For instance, certain DHP analogues show inhibitory activity against receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), as well as Bruton's tyrosine kinase (BTK). This inhibition can disrupt signaling pathways that contribute to cancer cell proliferation. Other studies have shown that DHPs can act as allosteric inhibitors of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer by expelling therapeutic agents from the cell. nih.gov The N-benzyl substitution, present in the subject compound, has been specifically incorporated in synthetic DHPs to enhance the inhibition of efflux pumps like MRP4. mdpi.com

Conversely, some DHP derivatives act as enzyme activators. A notable example is the activation of SIRT3, a mitochondrial deacetylase, by DHPs bearing a benzoyl moiety at the N1 position, which is structurally similar to the N1-benzyl group. mdpi.com Furthermore, DHP-based compounds have been shown to inhibit the DNA binding activity of essential bacterial regulators, such as HsrA in Helicobacter pylori, highlighting their potential as antimicrobial agents that target enzyme-like proteins. nih.gov

Table 1: Examples of Enzyme Modulation by 1,4-Dihydropyridine (DHP) Derivatives This table presents data for various DHP derivatives to illustrate the scaffold's activity, not for 3-Amino-1-benzyl-1,4-dihydropyridin-4-one itself.

DHP Derivative ClassTarget Enzyme/ProteinObserved EffectPotency (IC50/KD)Reference
Symmetric 4-aryl-1,4-DHPsHeLa/MCF-7 cell linesCytotoxicityIC50 = 2.3 - 11.9 µM mdpi.com
Nitrile-containing 1,4-DHPsEGFR/HER-2/BTKInhibitionData specific to compound
N1-Benzoyl-1,4-DHPsSIRT3ActivationKD = 29 µM mdpi.com
DHP-based HHQ DerivativesH. pylori HsrAInhibition of DNA bindingMicromolar range nih.gov
General 1,4-DHPsP-glycoprotein (P-gp)Allosteric InhibitionVaries by structure nih.gov

The most well-documented activity of the DHP class is the modulation of voltage-gated L-type calcium channels (CaV1.x). dovepress.com These compounds bind to a specific receptor site on the α1 subunit of the channel, leading to either inhibition (antagonists like nifedipine) or activation (agonists like Bay K 8644). nih.govcolab.ws The binding impedes ion permeation, which underlies their profound effects on cardiovascular function. pnas.org

Beyond calcium channels, DHP derivatives have been shown to interact with other receptor systems. Certain analogues exhibit antagonist activity at A3 adenosine (B11128) receptors, with some compounds showing significant selectivity over A1 and A2A subtypes, as well as over L-type calcium channels. pnas.org This suggests the DHP scaffold can be tailored to achieve high receptor selectivity. Additionally, some DHPs act as positive allosteric modulators or "enhancers" of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, amplifying its response to agonists like capsaicin.

Recently, the DHP scaffold has been repurposed to create potent and selective inhibitors of the KCa3.1 potassium channel. These inhibitors bind within a water-filled central cavity of the channel's pore, physically blocking K+ permeation. pnas.org

Table 2: Receptor Binding and Modulation by 1,4-Dihydropyridine (DHP) Derivatives This table presents data for various DHP derivatives to illustrate the scaffold's activity, not for this compound itself.

DHP DerivativeTarget ReceptorEffectBinding Affinity (Ki/IC50)Reference
NitrendipineL-type Ca2+ ChannelAntagonistIC50 = 7 nM nih.gov
DHP-103KCa3.1 K+ ChannelInhibitorIC50 = 6 nM pnas.org
(R,S)-NicardipineHuman A3 Adenosine ReceptorAntagonistKi = 3.25 µM
DHP Enhancer 23TRPV1 ChannelEnhancerEC50 = 21.3 µM

Structure-Activity Relationship (SAR) for Mechanistic Insight at the Molecular Level

The biological activity of DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine (B1217469) ring.

N1 Position: The substituent at the N1 position is crucial. An unsubstituted N1-H is common in classical calcium channel blockers. However, introducing larger groups like the benzyl (B1604629) group found in the title compound can abolish calcium channel activity and promote other activities, such as the inhibition of efflux pumps like P-gp and MRP4. mdpi.com

C3 and C5 Positions: These positions are typically substituted with electron-withdrawing groups, such as esters or, in the case of the title compound, an amino group. The symmetry and nature of these substituents are critical. For calcium channel blockers, ester groups are considered most effective. For P-gp inhibition, both symmetric and asymmetric DHPs have been studied, with stereochemistry playing a significant role in binding and membrane permeation. nih.gov

C4 Position: The presence of an aryl (e.g., phenyl) group at the C4 position is a fundamental requirement for the optimal activity of many DHP-based drugs, particularly calcium channel blockers. The substitution pattern on this phenyl ring dictates the conformation and binding affinity. Ortho or meta substituents are often preferred, and their presence can force the phenyl ring into a specific orientation (synperiplanar or antiperiplanar) relative to the DHP ring, which is recognized differently by the receptor. colab.ws

C6 Position: The inclusion of a phenyl group at the C6 position has been shown to enhance selectivity for A3 adenosine receptors.

Interactions with Biomolecular Systems (e.g., DNA, RNA, Membranes)

Beyond specific protein targets, DHPs can interact with other fundamental biological macromolecules and structures.

DNA Interactions: Certain DHP derivatives have demonstrated the ability to interact with DNA. The antimutagenic compound AV-153-Na was found to bind to DNA and subsequently modulate the activity of DNA repair enzymes, stimulating the repair of lesions like 8-oxoguanine. nih.gov Other studies have shown that amphiphilic DHP derivatives, which possess both hydrophobic and hydrophilic properties, are capable of introducing plasmid DNA into various cell lines, suggesting an interaction that facilitates gene delivery. nih.gov

Membrane Interactions: As lipophilic molecules, DHPs interact with cell membranes. This nonspecific binding is a critical step preceding interaction with membrane-bound receptors like ion channels. Studies have shown that DHPs occupy a molecular location within the membrane's hydrocarbon core, similar to cholesterol. nih.gov The equilibrium of this binding is highly dependent on the membrane's cholesterol content. nih.gov This interaction with the lipid bilayer can influence the drug's local concentration and orientation, which is critical for subsequent receptor recognition. nih.gov The stereochemistry of DHP derivatives can also have a significant impact on their permeation and accumulation within the membrane. nih.gov

Investigation of Cellular Entry and Intracellular Fate Pathways (Mechanistic Aspects)

The ability of a DHP derivative to reach its target, particularly an intracellular one, is governed by its passage across the cell membrane and its susceptibility to cellular efflux mechanisms.

Cellular Entry: The generally lipophilic nature of the DHP scaffold suggests that passive diffusion across the lipid bilayer is a primary mechanism of cellular entry. rsc.org This is supported by studies showing their partitioning into the membrane's hydrocarbon core. nih.gov Once inside, they can access cytosolic enzymes, intracellular domains of membrane proteins, or organelles.

Intracellular Fate and Efflux: A key factor in the intracellular concentration and fate of DHPs is their interaction with efflux pumps like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 4 (MRP4). mdpi.commdpi.com Many DHP derivatives have been identified as inhibitors or modulators of these pumps. nih.govacs.org By inhibiting P-gp, which is located on the cell's apical surface and actively expels xenobiotics, these DHPs can increase their own intracellular concentration and that of other co-administered drugs. mdpi.com This modulation of efflux pumps is a critical mechanistic aspect of their action, especially in the context of overcoming multidrug resistance in cancer therapy. mdpi.comnih.gov The N1-benzyl group is a feature specifically explored to enhance this inhibitory effect on efflux pumps. mdpi.com

Biomimetic Studies and Redox Cofactor Analogs

The 1,4-dihydropyridine core is isosteric with the reactive portion of the vital biological redox cofactors NADH (Nicotinamide Adenine Dinucleotide) and NADPH. wikipedia.org This structural similarity makes simple DHP derivatives, particularly 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), valuable model compounds for studying the mechanisms of biological oxidation-reduction reactions. nih.govresearchgate.net

These biomimetic analogs are used to investigate the fundamental chemistry of hydride transfer, which is central to the function of many dehydrogenase enzymes. acs.org Studies with BNAH have helped elucidate the mechanisms of these reactions, which can proceed through a direct, one-step hydride transfer or potentially through more complex electron-proton-electron pathways. scispace.comacs.org The planarity and electronic delocalization of the dihydropyridine ring in these models are key to their ability to donate a hydride (H⁻) and become oxidized to the corresponding pyridinium (B92312) cation, mimicking the NAD⁺/NADH cycle. nih.gov

More recently, these stable and inexpensive synthetic cofactor analogs like BNAH have been incorporated into chemoenzymatic systems. For example, they have been used in nanoreactors designed to mimic NADH oxidase for the in-situ regeneration of oxidized cofactors, which can then be used by other enzymes in cascade reactions. nih.gov

Applications in Advanced Chemical and Materials Science

Role as a Privileged Scaffold and Synthetic Intermediate in Organic Synthesis

The 1,4-dihydropyridine (B1200194) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netnih.gov This designation stems from the ability of the DHP core to serve as a versatile framework for developing a wide array of biologically active molecules. eurekaselect.com The structure of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one, which combines the dihydropyridinone backbone with strategically placed functional groups, makes it an exceptionally valuable synthetic intermediate.

The core structure contains a conjugated enaminone system (a vinylogous amide), which dictates its reactivity. The amino group at the C3 position enhances the nucleophilicity of the C2 position and can itself act as a nucleophile or a site for further functionalization. The carbonyl group at C4 acts as an electron-withdrawing group and a potential site for nucleophilic attack or coordination. The benzyl (B1604629) group at the N1 position provides steric bulk, influences the electronic properties of the ring, and can be a handle for directing reactions or be cleaved under specific conditions to allow for further N-functionalization.

The inherent reactivity of the enamine and ketone functionalities within the this compound scaffold makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems. The amino group can participate in cyclocondensation reactions with various electrophiles to construct new rings fused to the dihydropyridinone core.

For instance, reactions analogous to those used for synthesizing fused 3-aminoimidazoles via multicomponent reactions could potentially be applied. nih.gov The reaction of the 3-amino group with an isocyanide and a carbonyl compound, for example, could lead to the formation of an imidazo[4,5-b]pyridine-type structure. Similarly, condensation with α,β-unsaturated systems or 1,3-dielectrophiles could yield fused pyrimidines, pyrazoles, or other significant heterocyclic motifs. The use of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), structural isomers, as building blocks for complex nitrogen heterocycles highlights the synthetic potential of this class of compounds. nih.gov

Reactant TypePotential Fused HeterocycleReaction Principle
1,3-Dicarbonyl CompoundFused Pyridine (B92270)Condensation/Cyclization
α-HaloketoneFused Pyrrole/ImidazoleN-Alkylation/Cyclization
IsothiocyanateFused Thiourea/ThiazoleAddition/Cyclization
Ortho-amino Aromatic AldehydeFused QuinazolineCondensation/Dehydrative Cyclization

While no specific total syntheses employing this compound have been documented, the dihydropyridinone core is a key structural motif in numerous natural products and complex bioactive molecules. For example, 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) derivatives have been utilized as key intermediates in the synthesis of adrenergic receptor antagonists. nih.gov The functional handles on this compound would allow for its strategic incorporation into the synthesis of alkaloids or polycyclic systems. The C3-amino and C4-keto groups could be used to install stereocenters, while the C5-C6 double bond offers a site for various transformations such as hydrogenation, epoxidation, or cycloaddition, enabling the construction of complex molecular architectures.

Ligand Design in Coordination Chemistry and Catalysis

The molecular structure of this compound is well-suited for applications in coordination chemistry. The 3-amino group and the 4-carbonyl oxygen can act in concert as a bidentate chelating ligand for a variety of metal ions. This chelation would form a stable six-membered ring with the metal center, a common and favorable arrangement in coordination complexes. The N-benzyl group can sterically tune the environment around the metal center, influencing catalytic selectivity. Furthermore, coordination of a metal ion to the dihydropyridinone ligand can modulate its electronic properties and hydride-donating ability, which is a key feature of dihydropyridine (B1217469) chemistry. rsc.orgrsc.org

Complexes formed between this compound and transition metals could serve as catalysts for a range of organic transformations. The development of catalysts for the synthesis of 1,4-DHPs is an active area of research, employing metals like copper, nickel, and yttrium. acs.orgnih.govjsynthchem.com Reciprocally, the DHP scaffold itself can act as a ligand. Chiral versions of such ligands could be employed in asymmetric catalysis. For example, a chiral metal complex could catalyze enantioselective reductions, oxidations, or carbon-carbon bond-forming reactions. The electronic properties of the metal center would be tunable by modifying substituents on the dihydropyridinone ring, allowing for the fine-tuning of the catalyst's reactivity and selectivity. Recent work on the copper-catalyzed dearomatization of pyridinium (B92312) salts with Grignard reagents to form chiral 1,4-DHPs underscores the synergy between metal catalysis and this heterocyclic system. nih.gov

The field of organocatalysis has seen significant advances in the use of dihydropyridines, both as targets of synthesis and as reagents. benthamdirect.com Several organocatalytic methods have been developed for the asymmetric synthesis of chiral 1,4-dihydropyridine derivatives, using catalysts like cinchona alkaloids or isothioureas to achieve high enantioselectivity. rsc.orgnih.govnih.gov These methods highlight the feasibility of producing enantiomerically enriched versions of compounds like this compound.

Conversely, the compound itself has features that suggest its potential as an organocatalyst. The basic amino group could function as a Brønsted base or hydrogen-bond donor to activate substrates. Inspired by the biological role of NADH, synthetic dihydropyridines are widely used as hydride donors in asymmetric organocatalytic reductions, often mediated by a separate chiral catalyst. rsc.orgacs.org A chiral, non-racemic version of this compound could potentially combine the hydride-donating core and the chiral directing element in a single molecule for enantioselective transfer hydrogenation reactions.

Catalytic ApproachRole of DihydropyridinePotential ApplicationReference Principle
Chiral Metal ComplexAsymmetric LigandEnantioselective C-C bond formation acs.orgnih.gov
Chiral Brønsted AcidHydride DonorAsymmetric reduction of imines/ketones rsc.org
Isothiourea CatalysisPronucleophile PrecursorEnantioselective synthesis of DHPs rsc.orgnih.gov
Cinchona AlkaloidBase/H-bond CatalystAsymmetric Michael additions nih.govnih.gov

Integration into Functional Materials

The conjugated π-system of the 1,4-dihydropyridin-4-one core imparts specific electronic and photophysical properties, suggesting its utility in the development of functional organic materials. ajgreenchem.com The absorption and fluorescence characteristics of 1,4-DHP derivatives are highly dependent on the nature and position of substituents and the polarity of the solvent. nih.gov The enaminone chromophore in this compound is expected to absorb UV-visible light.

These photophysical properties could be exploited in applications such as:

Fluorescent Probes: Modifications to the core or the amino group could lead to changes in fluorescence upon binding to specific analytes, creating a chemical sensor.

Organic Dyes: The chromophoric nature of the molecule makes it a candidate for use as a dye. Its properties could be tuned by altering substituents to cover different parts of the visible spectrum.

Photoredox Catalysis: Dihydropyridines can act as potent single-electron donors upon photoexcitation, particularly in their anionic form. acs.org This reactivity is valuable in photoredox catalysis for initiating radical reactions under mild conditions. mdpi.com

Organic Electronics: The donor-π-acceptor character inherent in the molecule could be of interest for applications in organic semiconductors or nonlinear optics, especially when incorporated into larger conjugated systems or polymers. Studies on related dihydropyrrolo[3,2-b]pyrroles show that tuning the donor-acceptor properties leads to materials with strong emission, including in the solid state. nih.gov

The presence of the benzyl group and the polar aminoketone functionality could also promote specific intermolecular interactions, such as π-stacking and hydrogen bonding, potentially leading to self-assembly into ordered supramolecular structures or liquid crystals.

Fluorescent Probes and Optical Materials

The 1,4-dihydropyridine framework is intrinsically photosensitive and forms the basis for developing fluorescent molecular probes. A key mechanism involves the specific interaction of the 1,4-DHP ring with certain analytes, which triggers an aromatization reaction to the corresponding pyridine derivative. This structural change alters the electronic distribution and conformation of the molecule, leading to a distinct change in its photoluminescent properties, such as a significant enhancement of fluorescence emission intensity. google.com This principle allows for the detection of important biological molecules like nitric oxide (NO). google.com

While research on this compound itself is specific, studies on closely related 3-aminopyridin-2(1H)-one derivatives have shown that they can be effective phosphors and luminophores. nih.govresearchgate.net These related compounds exhibit quantum yields as high as 0.78 and are easily oxidized, a process which quenches their luminescence. researchgate.net This property makes them suitable for use as fluorescent dyes in applications like enzyme-linked immunosorbent assays (ELISA). nih.govresearchgate.net The presence of the amino group is crucial for these photophysical properties. researchgate.net By extension, the 3-amino group on the 1,4-dihydropyridin-4-one core is expected to contribute significantly to its potential as a fluorescent material.

Table 1: Photophysical Properties of Related Aminopyridine Derivatives

Compound Family Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φ) Application Note
3-Amino-4-arylpyridin-2(1H)-ones Varies with aryl group Varies with aryl group Up to 0.78 Effective phosphors, potential ELISA dyes. researchgate.net

Self-Assembling Systems and Supramolecular Assemblies

The N-benzyl-1,4-dihydropyridine scaffold is a key structural motif for creating amphiphilic molecules capable of self-assembly. Research on N-benzyl substituted 1,4-dihydropyridines demonstrates their ability to form nanoparticles and liposomes. nih.govresearchgate.net These amphiphiles typically contain long alkyl chains at the 3 and 5 positions and cationic head groups, allowing them to self-assemble in aqueous environments. nih.govmdpi.com

The introduction of an N-benzyl group at the 1,4-DHP ring has been shown to significantly influence the physicochemical and self-assembling properties of these molecules. nih.govresearchgate.net For instance, adding an N-benzyl substituent can nearly double the mean molecular area in a monolayer, a key parameter in the formation of self-assembled structures. nih.gov The resulting nanoparticles often possess a positive surface charge and can range in diameter from approximately 400 to 2600 nm. nih.govresearchgate.net

In the case of this compound, the amino group and the carbonyl group introduce hydrogen bonding capabilities (both donor and acceptor sites) and increase the polarity of the head group region. These features are critical for directing the formation of ordered supramolecular assemblies through specific, non-covalent interactions. While long lipophilic chains are often required for micelle or liposome (B1194612) formation, the core structure of this compound makes it a valuable building block (a synthon) for constructing more complex, self-assembling supramolecular systems. chemrxiv.org

Table 2: Influence of N-Benzyl Group on Self-Assembly of 1,4-DHP Derivatives

Property N-unsubstituted 1,4-DHP N-benzyl 1,4-DHP
Mean Molecular Area (Ų) Varies Increased by almost half compared to unsubstituted. nih.gov
Nanoparticle Diameter (nm) Not specified 395–2570
Surface Charge (Zeta-potential) Not specified Positive

Data derived from studies on amphiphilic 1,4-DHP derivatives with dodecyloxycarbonyl substituents. nih.govresearchgate.net

Analytical Chemistry Applications (e.g., as a Derivatizing Agent)

In analytical chemistry, a derivatizing agent is a reagent used to convert a target analyte into a new compound that is more suitable for detection and quantification. Given the inherent fluorescent potential of the 1,4-dihydropyridine core, this compound can be considered a candidate for use as a fluorescent labeling or derivatizing agent.

The amino group on the molecule provides a reactive site that can be used to covalently attach it to other molecules, such as proteins, peptides, or other analytes containing suitable functional groups (e.g., carboxylic acids, aldehydes). Once attached, the fluorescent properties of the dihydropyridine moiety would allow for sensitive detection of the labeled analyte using fluorescence spectroscopy.

This application is supported by findings that related 3-aminopyridin-2(1H)-ones are effective luminescent dyes for enzyme-linked immunosorbent assays (ELISA). nih.govresearchgate.net In such an assay, the dye's fluorescence is modulated by an enzymatic reaction, allowing for the quantification of an antigen or antibody. The principle of using a fluorescent aminopyridine derivative in a highly sensitive analytical technique like ELISA underscores the potential of this compound for similar roles. Its ability to undergo an oxidation reaction to a more fluorescent pyridine species could be exploited to develop "turn-on" fluorescent probes for specific analytical targets. google.com

Future Research Directions and Challenges in 3 Amino 1 Benzyl 1,4 Dihydropyridin 4 One Studies

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 1,4-DHP derivatives has traditionally been dominated by the Hantzsch reaction. However, this method has limitations, including the restricted choice of substituents and the need for separate nitrogen sources. nih.gov Future research will likely focus on overcoming these challenges to develop more versatile and sustainable synthetic routes to 3-Amino-1-benzyl-1,4-dihydropyridin-4-one and its analogs.

Key areas for development include:

Multi-component, One-pot Reactions: Expanding on existing one-pot syntheses of 1,4-DHPs will be crucial. nih.gov The development of novel domino reactions that allow for the direct incorporation of the amino and benzyl (B1604629) groups in a single, efficient step would be a significant advancement. tandfonline.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of catalyst-free or recyclable catalyst systems are paramount. nih.govresearchgate.net Mechanochemical methods, like ball-milling, offer a solvent-free alternative that could be explored for the synthesis of this compound. tandfonline.com The application of natural catalysts, such as cuttlebone, also presents an intriguing avenue for green synthesis. researchgate.net

Novel Starting Materials: Investigating alternative starting materials beyond the traditional β-ketoesters and aldehydes could open up new synthetic possibilities. nih.gov For instance, the use of amino acids as precursors could provide a straightforward way to introduce chiral centers and other functionalities. chemrxiv.orgchemrxiv.org

A comparison of traditional and potential future synthetic approaches is highlighted in the table below:

FeatureTraditional Hantzsch SynthesisFuture Sustainable Methodologies
Catalyst Often requires stoichiometric amounts of acid or baseCatalytic amounts of recyclable or natural catalysts
Solvent Typically organic solventsWater or solvent-free conditions
Efficiency Can have moderate to good yieldsAims for high atom economy and yield
Versatility Limited scope for substituentsBroader substrate scope and functional group tolerance

Unveiling Novel Reactivity and Transformation Pathways

The enamine-like character of the dihydropyridine (B1217469) ring suggests a rich and underexplored reactivity profile for this compound. tandfonline.com Future studies should aim to elucidate and harness this reactivity for the synthesis of more complex heterocyclic systems.

Potential areas of investigation include:

Cyclization Reactions: The amino group at the 3-position presents a handle for intramolecular cyclization reactions, potentially leading to novel fused heterocyclic scaffolds. The formal electrophilic [4+1]-cyclization of related 3-amino-4-methylpyridines to form 6-azaindoles demonstrates the potential for such transformations. rsc.org

Functionalization of the Dihydropyridine Ring: The inherent reactivity of the dihydropyridine ring could be exploited for selective functionalization at various positions. This could involve electrophilic or nucleophilic additions, as well as transition-metal-catalyzed cross-coupling reactions.

Oxidation and Rearrangement Reactions: Investigating the oxidation of the dihydropyridine ring to the corresponding pyridinone and exploring potential rearrangement pathways could lead to the discovery of new molecular skeletons with interesting properties. nih.gov

Advancements in Computational Predictive Modeling

Computational chemistry offers a powerful tool to accelerate the discovery and development of new molecules by predicting their properties and reactivity. For this compound, computational modeling can provide valuable insights that guide experimental work.

Future research in this area should focus on:

Predicting Physicochemical Properties: Utilizing computational models to predict properties such as solubility, lipophilicity, and metabolic stability can aid in the design of analogs with improved drug-like characteristics. nih.gov

Modeling Reaction Mechanisms: Quantum mechanical calculations can be employed to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions and predict the formation of byproducts.

Structure-Activity Relationship (SAR) Studies: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to various biological targets, thereby guiding the design of more potent and selective compounds. nih.gov

Design of Highly Specific Molecular Probes for Mechanistic Biology

The structural scaffold of this compound makes it an attractive candidate for the development of molecular probes to investigate biological processes. The amino group provides a convenient point for the attachment of reporter groups such as fluorophores or affinity tags.

Future efforts in this domain could include:

Fluorescent Probes: The synthesis of fluorescently labeled derivatives of this compound could enable the visualization of its localization and interactions within living cells. The development of fluorescent probes from related heterocyclic scaffolds has proven successful for studying biological systems. nih.gov

Affinity-Based Probes: Attaching a biotin (B1667282) or other affinity tag would allow for the identification of the cellular binding partners of this compound, providing insights into its mechanism of action.

Photoaffinity Probes: The incorporation of a photolabile group could be used to covalently label binding partners upon photoirradiation, offering a powerful tool for target identification.

Exploration of New Materials Applications and Chemosensors

The inherent properties of the dihydropyridinone core, such as its potential for fluorescence and its ability to coordinate with metal ions, suggest that this compound could serve as a building block for new materials and chemosensors.

Promising research directions include:

Chemosensors for Metal Ion Detection: The amino and carbonyl groups on the dihydropyridinone ring could act as a chelating unit for specific metal ions. Modification of the benzyl group or other positions on the ring could be used to tune the selectivity and sensitivity of the sensor. Dihydropyridine-based fluorescent probes have already shown promise for the selective detection of metal ions like Fe³⁺. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of some 3-amino-4-arylpyridin-2(1H)-ones suggest that derivatives of this compound could be investigated as emissive materials in OLEDs. nih.gov

Functional Polymers: Incorporation of the this compound moiety into a polymer backbone could lead to materials with novel optical, electronic, or recognition properties.

Conclusion

Summary of Academic Contributions and Key Findings

The academic interest in 1,4-dihydropyridine (B1200194) derivatives is vast and spans several decades, primarily due to their significant biological activities. nih.govresearchgate.net The 1,4-DHP scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing novel therapeutic agents. nih.gov

Key research findings for the broader class of 1,4-DHP derivatives, which would likely frame the academic investigation of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one , include:

Synthetic Methodologies: A significant body of academic work has focused on the synthesis of 1,4-DHPs, most notably through the Hantzsch synthesis and its modern variations. organic-chemistry.orgjsynthchem.com Research has explored greener and more efficient synthetic routes, including the use of microwave irradiation, ultrasonic irradiation, and novel catalysts like nano-ZnO and magnetic nanoparticles to improve yields and reduce reaction times. researchgate.netjsynthchem.comresearchgate.net The synthesis of N-substituted 1,4-DHPs, including N-benzyl derivatives, has been a key area of investigation to modulate the compound's physicochemical properties. nih.gov

Medicinal Chemistry and Biological Activity:

Antihypertensive Agents: The most prominent academic and clinical contribution of 1,4-DHPs is their role as calcium channel blockers, leading to their widespread use as antihypertensive drugs. nih.gov Structure-activity relationship (SAR) studies have been a major focus, demonstrating how substitutions on the dihydropyridine (B1217469) ring and the N1 position influence activity. nih.gov

Anticancer Research: Numerous studies have explored the potential of 1,4-DHP derivatives as anticancer agents. Research has shown that certain derivatives can induce DNA photocleavage, indicating potential for photodynamic therapy. researchgate.net

Other Biological Activities: The academic exploration of 1,4-DHPs has revealed a wide array of other potential therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and antiplatelet activities. jsynthchem.com

Advanced Applications:

Photoredox Catalysis: In the realm of organic synthesis, 1,4-DHPs have been studied as potent single-electron photoreductants. acs.org Their anions, generated in the presence of a mild base, can be used in various chemical transformations under visible light, highlighting their utility beyond medicinal chemistry. acs.org

Nanomaterials and Drug Delivery: Research has demonstrated that amphiphilic 1,4-DHP derivatives can self-assemble into nanoparticles and liposomes. nih.gov These nanostructures have shown potential for DNA delivery, indicating a future role in gene therapy and advanced drug delivery systems. nih.gov The introduction of an N-benzyl substituent has been shown to significantly alter the self-assembling properties and the characteristics of the resulting nanoparticles. nih.gov

Outlook on the Future Academic Significance of the Compound and its Derivatives

The future academic significance of This compound and its derivatives will likely be driven by the continued exploration of the 1,4-dihydropyridine scaffold in several key areas:

Development of Novel Therapeutics: While the core 1,4-DHP structure is well-established, there is still considerable academic interest in creating new derivatives with improved biological activity, selectivity, and reduced side effects. The presence of an amino group at the C3 position and a benzyl (B1604629) group at the N1 position in This compound offers unique structural features for further modification and exploration in areas such as cancer and neurodegenerative diseases. jsynthchem.com

Asymmetric Catalysis and Synthesis: The development of chiral 1,4-DHP derivatives as catalysts in asymmetric synthesis is a growing field of academic research. Future studies may focus on synthesizing enantiomerically pure forms of This compound and evaluating their efficacy as organocatalysts.

Materials Science and Nanotechnology: Building on existing research, future academic work will likely continue to investigate the self-assembly of novel 1,4-DHP derivatives into functional nanomaterials. nih.gov The specific substitutions on This compound could lead to nanoparticles with unique properties for applications in targeted drug delivery, bio-imaging, and sensor technology.

Mechanistic Studies in Photoredox Catalysis: The role of 1,4-DHPs as photoreductants is a relatively recent and exciting area of academic inquiry. acs.org Future research will likely delve deeper into the mechanistic aspects of these reactions, exploring how different substituents, such as the amino and benzyl groups in the target compound, influence their photophysical and electrochemical properties. acs.org This could lead to the development of more efficient and selective photocatalytic systems for organic synthesis.

Q & A

Q. What synthetic methodologies are effective for preparing 3-Amino-1-benzyl-1,4-dihydropyridin-4-one?

The compound can be synthesized via bromination and amination steps. A general approach involves reacting 1-benzyl-1,4-dihydropyridin-4-one with a brominating agent (e.g., N-bromosuccinimide, NBS) under controlled conditions (room temperature, methanol solvent) to introduce a bromine substituent, followed by substitution with ammonia or an amine source to introduce the amino group. Reaction monitoring via TLC or HPLC is critical to optimize intermediate purity .

Q. How can researchers ensure purity during synthesis and purification?

Recrystallization from ethanol or methanol is recommended for intermediate and final products. Analytical techniques such as HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, 400 MHz) should confirm purity. For example, sharp melting points (e.g., 268–287°C observed in related compounds) and absence of extraneous NMR peaks (δ 6.5–8.0 ppm for aromatic protons) indicate high purity .

Q. What spectroscopic methods are essential for structural characterization?

  • ¹H NMR : Aromatic protons (benzyl group) appear at δ 7.2–7.5 ppm, while the dihydropyridinone ring protons resonate at δ 4.0–6.0 ppm.
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the core structure.
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z ~244.1 for C₁₂H₁₂N₂O) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structure elucidation?

Contradictions in NMR or IR data may arise from tautomerism or residual solvents. For example, keto-enol tautomerism in dihydropyridinones can cause peak splitting. Using 2D NMR (COSY, HSQC) and deuterated solvents (e.g., DMSO-d₆) helps distinguish tautomeric forms. Cross-verification with X-ray crystallography (as in ) provides unambiguous structural confirmation .

Q. What strategies optimize reaction yields in large-scale synthesis?

Continuous flow processes with automated reactors improve reproducibility. Key parameters include:

  • Temperature control : Maintaining 25–30°C during bromination to prevent side reactions.
  • Stoichiometry : Using 2.0 equivalents of NBS for complete bromination.
  • Workup : Liquid-liquid extraction (ethyl acetate/water) minimizes product loss. Yields >75% are achievable under optimized conditions .

Q. How does substituent variation on the benzyl group affect biological activity?

Introducing electron-withdrawing groups (e.g., -NO₂, -Br) at the para position of the benzyl ring enhances electrophilicity, potentially increasing interactions with biological targets. Computational modeling (DFT studies) can predict charge distribution, while in vitro assays (e.g., enzyme inhibition) validate activity trends. For example, brominated analogs show improved binding affinity in preliminary studies .

Q. What are the stability considerations for long-term storage?

The compound should be stored at -20°C in airtight, light-protected containers. Degradation pathways (e.g., oxidation of the dihydropyridinone ring) can be monitored via periodic HPLC analysis. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w may extend shelf life .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagentsSolventTemperatureTimeYield
BrominationNBS (2.0 eq)Methanol25°C24 h80%
AminationNH₃ (5.0 eq)EthanolReflux12 h75%
Adapted from methods in

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d₆)δ 7.3 (m, 5H, Ar-H), δ 5.2 (s, 1H, CH), δ 4.1 (s, 2H, NH₂)Confirms benzyl and amino groups
IR (KBr)1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H)Validates dihydropyridinone core
Data compiled from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.